1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Description

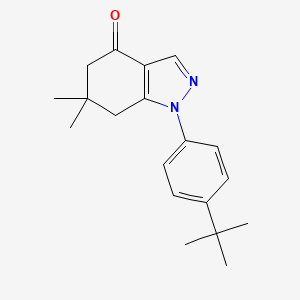

This compound belongs to the indazolone class, characterized by a bicyclic structure combining a pyrazole and a partially saturated cyclohexenone ring. The core structure is substituted with a 4-tert-butylphenyl group at the N1 position and two methyl groups at the 6th position of the tetrahydro ring (C6).

The molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.41 g/mol (calculated). While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest moderate polarity due to the ketone and aromatic moieties.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-18(2,3)13-6-8-14(9-7-13)21-16-10-19(4,5)11-17(22)15(16)12-20-21/h6-9,12H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFAALMTKMRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This intermediate can then undergo cyclization to form the indazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Catalysts like aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of applications in scientific research:

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The tert-butyl group in the parent compound increases lipophilicity compared to smaller substituents like cyclopropyl or fluorine . This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Modifications :

- The 3-fluorophenyl derivative introduces electronegativity, which could alter electronic distribution and hydrogen-bonding capacity. The amine group further enhances solubility but may reduce metabolic stability .

- The cyclopropyl group in the 4-position balances steric bulk and hydrophobicity, offering intermediate properties between tert-butyl and smaller substituents .

Biological Activity

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique indazole core substituted with a tert-butylphenyl group and two methyl groups. Its chemical structure is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of specific enzymes involved in cancer metabolism.

- Modulation of Signal Transduction : It influences pathways such as MAPK and ERK, which are critical in cell growth and differentiation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF7) and hypopharyngeal carcinoma (FaDu). Results indicated that the compound significantly reduced cell viability in a concentration-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| FaDu | 10.0 | Inhibition of IDO1 expression |

Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to reduce inflammatory markers in vitro. It was found to decrease the expression of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

Pharmacokinetics

The pharmacokinetic profile of the compound has been assessed through various studies. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations observed within 2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes with a half-life ranging from 4 to 6 hours.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.